![molecular formula C8H16N2O B12282015 (1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12282015.png)
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a diazabicycloheptane core with a methoxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyethyl Group: This step involves the substitution of a suitable leaving group with a methoxyethyl group under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of (1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- (1R,4R)-2-(2-hydroxyethyl)-2,5-diazabicyclo[2.2.1]heptane
- (1R,4R)-2-(2-ethoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[221]heptane is unique due to its specific methoxyethyl substituent, which can influence its chemical reactivity and biological activity
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI 键 |
RUXKLXFWZJXXNX-HTQZYQBOSA-N |
手性 SMILES |
COCCN1C[C@H]2C[C@@H]1CN2 |
规范 SMILES |
COCCN1CC2CC1CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


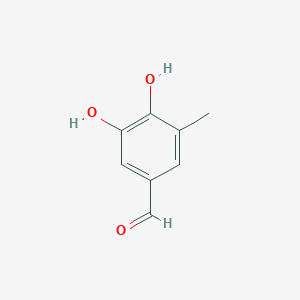
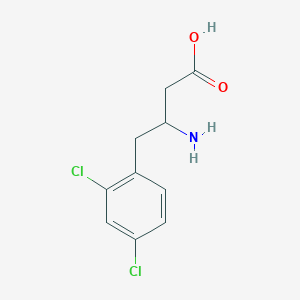
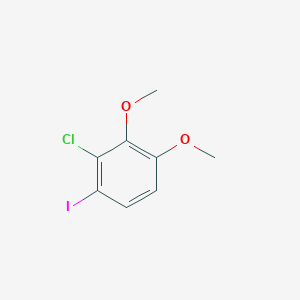
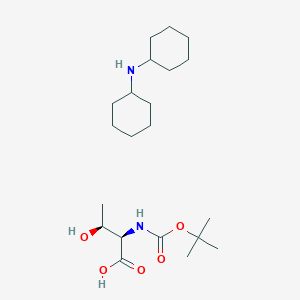
![2-Chloro-7-(3,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12281994.png)
![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)


![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B12282008.png)


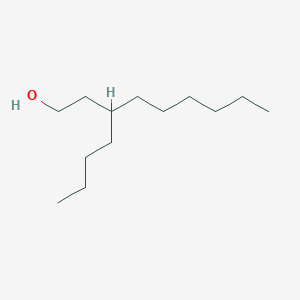
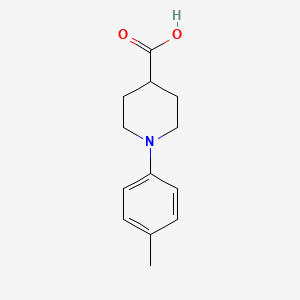
![(1R,4R)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B12282029.png)
